(2E)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
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Overview
Description
(E)-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidinylsulfonyl group attached to a phenyl ring, which is further connected to a propenamide moiety substituted with trimethoxyphenyl groups. Its distinct structure makes it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinylsulfonyl phenyl intermediate, which is then coupled with the trimethoxyphenyl propenamide under specific conditions to ensure the formation of the desired (E)-isomer. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide or sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or phenyl positions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE (without the (E)-isomer specification)
- **N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-BUTENAMIDE
- **N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-ACETAMIDE
Uniqueness
(E)-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific (E)-isomer configuration, which can significantly influence its chemical reactivity and biological activity. This configuration may result in different binding affinities and selectivities compared to its (Z)-isomer or other structurally similar compounds.
Properties
Molecular Formula |
C22H26N2O6S |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
(E)-N-(4-pyrrolidin-1-ylsulfonylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H26N2O6S/c1-28-19-14-16(15-20(29-2)22(19)30-3)6-11-21(25)23-17-7-9-18(10-8-17)31(26,27)24-12-4-5-13-24/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,23,25)/b11-6+ |
InChI Key |
LGWSXYXIQNDVPT-IZZDOVSWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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